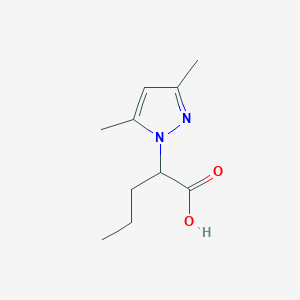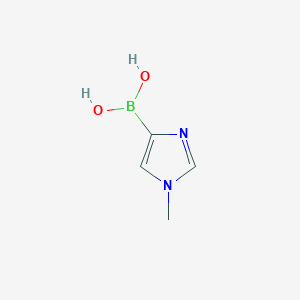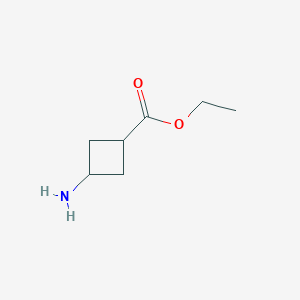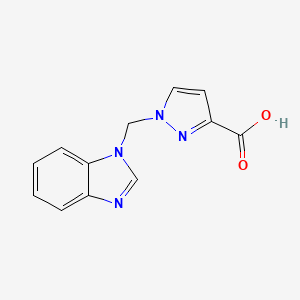![molecular formula C6H3BrClN3 B3175605 3-bromo-7-chloro-1H-pyrazolo[3,4-c]pyridine CAS No. 957760-22-4](/img/structure/B3175605.png)
3-bromo-7-chloro-1H-pyrazolo[3,4-c]pyridine
Descripción general
Descripción
3-bromo-7-chloro-1H-pyrazolo[3,4-c]pyridine is a heterocyclic compound with the empirical formula C6H3BrClN3 . It has a molecular weight of 232.47 .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrazolo[3,4-c]pyridine core with bromine and chlorine substituents . The exact structural details can be found in the SMILES string: Clc1cncc2c(Br)n[nH]c12 .Physical and Chemical Properties Analysis
This compound is a solid compound . Its InChI key is NYUIQNIHXGGJDK-UHFFFAOYSA-N .Aplicaciones Científicas De Investigación
Chemical Synthesis and Heterocyclic Compounds
3-Bromo-7-chloro-1H-pyrazolo[3,4-c]pyridine and its derivatives are primarily utilized in the synthesis of new polyheterocyclic ring systems. This compound is used as a precursor for constructing various derivatives, including pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine derivatives, as well as for synthesizing N-(5-bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-cyanoacetamide. These synthesized heterocycles are characterized by spectral techniques and evaluated for properties like antibacterial efficacy (Abdel‐Latif, Mehdhar, & Abdel-Ghani, 2019).
Applications in Insecticide Synthesis
The synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid, an important intermediate of the new insecticide chlorantraniliprole, is a significant application. The synthesis involves several steps including nucleophilic substitution, cyclization, bromination, dehydrogenation, and hydrolysis, with an overall yield of 41.3% (Niu Wen-bo, 2011).
Biomedical Research
In the biomedical field, derivatives of this compound are synthesized and assessed for their anti-inflammatory and analgesic activities. Certain derivatives have shown significant activity in these areas, comparing favorably with standard drugs like indomethacin and diclofenac sodium (Kantlam Chamakuri, Muppavarapu, & Yellu, 2016).
Antibacterial and Antioxidant Properties
Further investigations have been conducted on 5-bromo-1H-pyrazolo[3,4-b]pyridine derivatives for their antibacterial and antioxidant properties. Some of these compounds have exhibited strong activity against both Gram-positive and Gram-negative bacterial strains, and also shown moderate to good antioxidant properties (Variya, Panchal, & Patel, 2019).
Heterocyclic Synthesis
The compound is also employed in the synthesis of various pyrazolo[3,4-b]pyridine derivatives, which have potential applications in creating new pharmaceuticals and chemical entities with unique properties (Gad-Elkareem, Abdel-fattah, & Elneairy, 2007).
Photoreactions and Tautomerization Studies
Research into photoreactions and tautomerization in compounds like 2-(1H-pyrazol-5-yl)pyridines and their derivatives, including 2-(3-bromo-1H-pyrazol-5-yl)pyridine, shows how these compounds exhibit unique photoreactions like excited-state intramolecular proton transfer, providing insights into their photophysical and photochemical properties (Vetokhina et al., 2012).
Mecanismo De Acción
The mechanism of action of 3-bromo-7-chloro-1H-pyrazolo[3,4-c]pyridine is not fully understood. It has been suggested that similar compounds may act as inhibitors of enzymes involved in metabolic pathways.
Safety and Hazards
Propiedades
IUPAC Name |
3-bromo-7-chloro-2H-pyrazolo[3,4-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClN3/c7-5-3-1-2-9-6(8)4(3)10-11-5/h1-2H,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOBLZPMWTIBRRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=NNC(=C21)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00719948 | |
| Record name | 3-Bromo-7-chloro-2H-pyrazolo[3,4-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00719948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.46 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
957760-22-4 | |
| Record name | 3-Bromo-7-chloro-2H-pyrazolo[3,4-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00719948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(S)-1-(5-Methylsulfanyl-[1,3,4]oxadiazol-2-yl)-2-phenyl-ethylamine](/img/structure/B3175526.png)

![(3aR,5R,6S,6aR)-2,2-dimethyl-5-{[(2R)-2-(pyridin-3-yl)pyrrolidin-1-yl]methyl}-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol](/img/structure/B3175546.png)
![(3aR,5R,6S,6aR)-2,2-dimethyl-5-{[(2S)-2-(pyridin-3-yl)pyrrolidin-1-yl]methyl}-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol](/img/structure/B3175548.png)
![(3aR,5R,6S,6aR)-2,2-dimethyl-5-[(3-phenylpiperazin-1-yl)methyl]-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol](/img/structure/B3175560.png)








![[2-(2-Thienyl)phenyl]acetic acid](/img/structure/B3175636.png)
